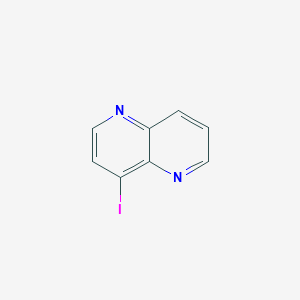

4-Iodo-1,5-naphthyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUGYKURRVQYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 1,5 Naphthyridine and Its Precursors

Classical Approaches to the 1,5-Naphthyridine (B1222797) Scaffold Relevant to Iodination

The formation of the 1,5-naphthyridine ring system is a critical first step toward synthesizing 4-iodo-1,5-naphthyridine. Several classical organic reactions have been adapted to produce this scaffold from readily available pyridine (B92270) precursors. These methods are particularly relevant when they yield intermediates that are amenable to subsequent iodination at the C4 position.

Adaptations of the Skraup Reaction for Naphthyridine Synthesis

The Skraup reaction, traditionally used for quinoline (B57606) synthesis, has been effectively adapted for the preparation of 1,5-naphthyridines. The process involves the reaction of a substituted 3-aminopyridine with glycerol, typically in the presence of an acid and an oxidizing agent. iipseries.org Various catalysts and oxidants have been employed to facilitate this cyclization and improve yields. nih.gov For instance, iodine has been shown to be an effective and reusable catalyst, while sodium m-nitrobenzenesulfonate has been reported to provide higher yields and better reproducibility compared to iodine. nih.gov

These reactions generate the core 1,5-naphthyridine ring, which can then undergo further functionalization. The specific substituents on the starting 3-aminopyridine determine the substitution pattern of the resulting naphthyridine product. nih.gov

Table 1: Examples of Skraup Reaction for 1,5-Naphthyridine Synthesis

| Starting Material (3-Aminopyridine Derivative) | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-Aminopyridine | Glycerol, I₂ (catalyst), Dioxane/Water (1/1) | 1,5-Naphthyridine | nih.gov |

| 3-Aminopyridine | Glycerol, Sodium m-nitrobenzenesulfonate, H₂SO₄ | 1,5-Naphthyridine | nih.gov |

| 5-Bromo-3-aminopyridine | Glycerol, Sodium m-nitrobenzenesulfonate | 3-Bromo-1,5-naphthyridine | nih.gov |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |

Modified Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxy-1,5-naphthyridine derivatives, which are key precursors for the synthesis of this compound. The reaction sequence begins with the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl methylenemalonate, followed by a thermal cyclization. nih.govwikipedia.org The cyclization is typically carried out at high temperatures, often using a high-boiling solvent like Dowtherm A. researchgate.net

This method is highly valuable because it directly installs a hydroxyl group at the C4 position. This hydroxyl group can then be converted into a better leaving group, such as a triflate or a halide, facilitating nucleophilic substitution to introduce the iodo group. The reaction can also be followed by decarboxylation to yield the final product. nih.gov

Table 2: Examples of Gould-Jacobs Reaction for 4-Hydroxy-1,5-Naphthyridine Synthesis

| Starting Material (3-Aminopyridine Derivative) | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Diethyl methylenemalonate | 1. Condensation; 2. Thermal cyclization | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | nih.gov |

| 3-Aminopyridine | Diethyl methylenemalonate | 1. Condensation (150 °C); 2. Ring cyclization | 4-Hydroxy-1,5-naphthyridine | nih.gov |

| 6-Methoxy-3-aminopyridine | Diethyl methylenemalonate | 1. Condensation; 2. Cyclization in Chlorobenzene | 7-Methoxy-4-hydroxy-1,5-naphthyridine | nih.gov |

Cycloaddition Reactions in 1,5-Naphthyridine Formation

Cycloaddition reactions offer another strategic approach to the 1,5-naphthyridine scaffold. encyclopedia.pub The aza-Diels-Alder reaction, also known as the Povarov reaction, has been utilized to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. nih.gov This reaction typically involves the Lewis acid-catalyzed cycloaddition of an imine, formed in situ from a 3-aminopyridine and an aldehyde, with an olefin like styrene. nih.gov

The resulting tetrahydro-1,5-naphthyridine can then be aromatized in a subsequent step to yield the fully unsaturated 1,5-naphthyridine ring system. This method allows for the stereoselective formation of multiple stereocenters in the initial cycloadduct. nih.gov

Table 3: Example of Aza-Diels-Alder (Povarov) Reaction

| Imine Precursors | Olefin | Catalyst/Conditions | Intermediate Product | Final Product (after aromatization) | Reference |

|---|---|---|---|---|---|

| 3-Aminopyridine + Aldehyde | Styrene | Lewis Acid (e.g., BF₃·Et₂O) | 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | 4-Phenyl-1,5-naphthyridine | nih.govmdpi.com |

Direct Iodination Strategies for 1,5-Naphthyridine

Once the 1,5-naphthyridine scaffold is constructed, the introduction of an iodine atom at the C4 position can be achieved through several methods. The choice of strategy often depends on the substituents already present on the ring.

Regioselective Iodination Methods

Direct regioselective C-H iodination of the π-deficient 1,5-naphthyridine ring via electrophilic aromatic substitution is challenging. A more common and effective strategy involves the conversion of a pre-installed functional group at the C4 position. As established by the Gould-Jacobs reaction, 4-hydroxy-1,5-naphthyridines (or their tautomeric 1,5-naphthyridin-4(1H)-ones) are excellent precursors. nih.gov The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). nih.gov While direct conversion to the iodo derivative is less common, the intermediate 4-chloro-1,5-naphthyridine can undergo a Finkelstein-type reaction or other nucleophilic substitution to yield this compound.

Iodination-Deprotometalation Sequences

A powerful and highly regioselective method for the functionalization of heterocycles is the deprotometalation-iodolysis sequence. nih.gov This strategy takes advantage of the increased acidity of certain protons on the naphthyridine ring, particularly the one at the C4 position, due to the electron-withdrawing nature of the ring nitrogens.

The reaction involves treating the 1,5-naphthyridine substrate with a strong, non-nucleophilic base, such as a lithium amide base (e.g., lithium tetramethylpiperidide, LTMP) or a magnesium amide base, to selectively remove the proton at C4. nih.gov The resulting organometallic intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom precisely at the desired position. nih.govnih.gov This method avoids the often harsh conditions of electrophilic iodination and provides excellent control over regioselectivity.

Table 4: General Scheme for Deprotometalation-Iodolysis of 1,5-Naphthyridine

| Substrate | Reagents | Product | Reference |

|---|

One-Pot Imino Iodization-Cyclization Approaches

One-pot reactions that combine multiple bond-forming events in a single operation offer significant advantages in terms of efficiency and resource economy. While direct application to this compound is not widely documented, the imino iodization-cyclization strategy has been successfully employed for the synthesis of analogous iodo-substituted naphthyridine derivatives.

A notable example involves a metal-free, one-pot strategy for synthesizing 4-iodo-3-phenylbenzo[b] tandfonline.comresearchgate.netnaphthyridine. tandfonline.com This reaction proceeds from O-alkynylquinolinyl aldehydes, which react with an amine (such as tert-butyl amine) and iodine at room temperature. tandfonline.com The process involves the initial formation of an imine intermediate, followed by an iodine-mediated cyclization that constructs the iodonaphthyridine ring system in good to excellent yields. tandfonline.com The presence of the iodine atom in the product makes it a valuable synthon for further chemical transformations. tandfonline.com

Table 1: Example of One-Pot Imino Iodization-Cyclization for an Analogous Naphthyridine Derivative

| Starting Material | Reagents | Product | Yield | Reference |

| O-alkynylquinolinyl aldehydes | tert-butyl amine, Iodine | 4-iodo-3-phenylbenzo[b] tandfonline.comresearchgate.netnaphthyridine | Good to Excellent | tandfonline.com |

This methodology highlights a potential, though not yet specifically reported, pathway for constructing the this compound skeleton through a carefully designed cyclization precursor.

Synthesis of this compound via Conversion of Other Halides or Functional Groups

A more common and direct route to this compound involves the modification of a pre-formed 1,5-naphthyridine ring. These methods leverage the reactivity of precursors bearing other halogens or functional groups, such as amino groups, at the 4-position.

Halogen Exchange Reactions

Halogen exchange, particularly the conversion of a chloro-substituent to an iodo-substituent (a Finkelstein-type reaction), is a highly effective method for synthesizing aryl iodides. Acid-mediated nucleophilic aromatic substitution provides a powerful tool for this transformation in heterocyclic systems.

This procedure has been shown to be highly efficient for converting various heterocyclic chlorides, including those on pyridyl and quinolyl scaffolds, into their corresponding iodides in high yields. researchgate.net The reaction typically involves treating the chloro-heterocycle with an iodide salt, such as sodium iodide, in the presence of an acid. Positions on the ring that are activated for nucleophilic aromatic substitution, such as the 2- and 4-positions of pyridine and quinoline, readily undergo substitution. researchgate.net Given the electronic similarities, this method is directly applicable to the synthesis of this compound from 4-chloro-1,5-naphthyridine. This approach is advantageous as it avoids the use of transition metal catalysts and often proceeds with high regioselectivity. researchgate.net

Table 2: Synthesis of this compound via Halogen Exchange

| Precursor | Reagents | Product | Typical Yield Range | Reference (Methodology) |

| 4-Chloro-1,5-naphthyridine | Sodium Iodide (NaI), Acid | This compound | 75-91% | researchgate.net |

Conversion from Diazonium Salts and Related Intermediates

The Sandmeyer reaction is a classic and versatile method for converting an aromatic amino group into a halide via the formation of a diazonium salt intermediate. wikipedia.orgnih.gov This transformation is a cornerstone of aromatic chemistry, allowing for substitution patterns that are not accessible through direct substitution methods. organic-chemistry.org

The synthesis of this compound using this approach begins with the precursor 4-amino-1,5-naphthyridine. The amino group is first converted into a diazonium salt by treatment with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., H₂SO₄ or HCl). nih.gov The resulting diazonium salt is then displaced by an iodide ion, which is introduced by adding a source of iodide such as potassium iodide (KI). nih.govorganic-chemistry.org This step often proceeds readily without the need for the copper(I) catalyst that is characteristic of Sandmeyer reactions for chlorides and bromides. organic-chemistry.org The evolution of nitrogen gas drives the reaction to completion. This method is a well-established route for the synthesis of a wide variety of aryl iodides. nih.gov

Table 3: Synthesis of this compound via Diazonium Salt Intermediate

| Precursor | Reagents | Intermediate | Product | Reference (Methodology) |

| 4-Amino-1,5-naphthyridine | 1. NaNO₂, H₂SO₄2. KI | 1,5-Naphthyridin-4-yl diazonium salt | This compound | wikipedia.orgnih.govorganic-chemistry.org |

Reactivity and Advanced Functionalization of 4 Iodo 1,5 Naphthyridine

Cross-Coupling Reactions at the C-4 Position

The C-4 position of the 1,5-naphthyridine (B1222797) ring is activated towards cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitrogen atom. The iodo substituent serves as an excellent leaving group, facilitating oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles.

Palladium-Catalyzed Cross-Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the functionalization of 4-iodo-1,5-naphthyridine has been instrumental in expanding the chemical space accessible from this heterocycle. A variety of palladium catalysts and ligand systems have been employed to achieve efficient coupling with a diverse range of coupling partners.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents at the C-4 position. The reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a base to facilitate the transmetalation step between the organoboron reagent and the palladium center.

A study on the synthesis of 1,5-naphthyridine derivatives explored the Suzuki-Miyaura coupling of a related isomer, 2-iodo-1,5-naphthyridine, with various aromatic and heteroaromatic boronic acids. This work highlights the general applicability of this reaction to the iodo-1,5-naphthyridine scaffold, suggesting similar reactivity for the 4-iodo isomer.

Table 1: Examples of Suzuki-Miyaura Coupling with Iodo-1,5-Naphthyridine Derivatives Specific data for this compound was not available in the search results. The following table is illustrative of typical conditions for related iodo-naphthyridine substrates.

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 |

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, offering a highly effective method for C-C bond formation. harvard.edu Organozinc compounds are known for their high reactivity and functional group tolerance, making them valuable reagents in complex molecule synthesis. harvard.edu The reaction of this compound with organozinc reagents, catalyzed by a palladium complex, would provide a direct route to 4-alkyl, -aryl, and -vinyl substituted 1,5-naphthyridines. While specific examples for this compound are not detailed in the provided search results, the general principles of Negishi coupling are well-established for a wide range of aryl and heteroaryl halides.

Table 2: General Conditions for Negishi Coupling of Aryl Iodides This table represents typical conditions for Negishi coupling and is not specific to this compound.

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 |

| 2 | Ethylzinc bromide | Pd₂(dba)₃ | XPhos | Dioxane | 80 |

| 3 | Vinylzinc chloride | Pd(dppf)Cl₂ | - | DMF | 50 |

The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by palladium. researchgate.net Organotin reagents are stable and tolerant of a wide variety of functional groups, and this coupling method has been extensively used in organic synthesis. researchgate.net The reaction of this compound with various organostannanes would furnish 4-substituted 1,5-naphthyridines. The scope of the organotin reagent can include aryl, heteroaryl, vinyl, and alkynyl groups.

Table 3: Illustrative Conditions for Stille Coupling of Heteroaryl Iodides Specific data for this compound was not available in the search results.

| Entry | Organotin Reagent | Catalyst | Ligand | Additive | Solvent | Temp (°C) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | 110 |

| 2 | Trimethyl(vinyl)stannane | Pd₂(dba)₃ | AsPh₃ | CuI | NMP | 80 |

| 3 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ | - | - | DMF | 100 |

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The alkynylation of this compound via the Sonogashira coupling provides a direct route to 4-alkynyl-1,5-naphthyridines, which are valuable intermediates for further transformations or as final products with potential applications in materials science.

Table 4: General Conditions for Sonogashira Coupling of Aryl Iodides This table represents typical conditions for Sonogashira coupling and is not specific to this compound.

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 |

| 3 | 1-Heptyne | Pd₂(dba)₃ | CuI | Piperidine | Toluene | 80 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. nih.govamazonaws.com This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. The application of the Buchwald-Hartwig amination to this compound enables the introduction of a wide range of primary and secondary amines at the C-4 position. A comprehensive review on 1,5-naphthyridines indicates that 4-amino substituted derivatives can be prepared from this compound, confirming the utility of this reaction. harvard.edu

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Iodides Specific data for this compound was not available in the search results. The following table illustrates general conditions.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 |

| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 |

Cobalt-Catalyzed Cross-Couplings

Recent advancements in cross-coupling methodologies have highlighted the utility of earth-abundant and less toxic metals like cobalt. Cobalt catalysts have proven effective in forming carbon-carbon bonds using halogenated naphthyridines. Specifically, cobalt(II) chloride (CoCl₂) has been successfully employed to catalyze the cross-coupling of iodo-naphthyridines with both alkyl and aryl organometallic reagents.

In a key study, CoCl₂ at a low catalytic loading (5 mol %) was shown to effectively mediate the reaction between halogenated naphthyridines and organomagnesium (Grignard) reagents. nih.gov This method allows for the introduction of a variety of alkyl and aryl groups at the iodinated position. Furthermore, a CoCl₂·2LiCl complex, also at 5 mol %, in the presence of sodium formate as an additive, facilitates smooth cross-couplings with arylzinc halides. nih.gov These cobalt-catalyzed reactions provide a robust pathway to polyfunctionalized naphthyridines, which are of interest for their photophysical properties, with some derivatives exhibiting high fluorescence quantum efficiencies. nih.gov

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling Reactions

| Catalyst | Organometallic Reagent | Additive | Product Type | Ref. |

|---|---|---|---|---|

| CoCl₂ (5%) | Alkyl/Arylmagnesium Halides | None | Alkylated/Arylated Naphthyridines | nih.gov |

Other Transition Metal-Catalyzed Functionalizations

Beyond cobalt, other transition metals, particularly palladium, are extensively used for the functionalization of iodo-heteroaromatic compounds like this compound. The carbon-iodine bond is an excellent handle for numerous palladium-catalyzed cross-coupling reactions due to the high reactivity of iodoarenes in oxidative addition to Pd(0) catalysts.

Commonly employed reactions include:

Suzuki-Miyaura Coupling: This reaction couples the iodo-naphthyridine with an organoboron reagent (boronic acid or ester) and is widely used to form carbon-carbon bonds. While specific studies on this compound are detailed, the coupling of 2-iodo-1,5-naphthyridine with various aromatic and heteroaromatic boronic acids in the presence of a palladium(0) catalyst like Pd(PPh₃)₄ proceeds in high yields, demonstrating the utility of this reaction for the broader 1,5-naphthyridine class. researchgate.net

Sonogashira Coupling: This involves the coupling of the iodo-naphthyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield alkynylated naphthyridines.

Heck-Mizoroki Coupling: This reaction forms a new carbon-carbon bond by coupling the iodo-naphthyridine with an alkene.

These transition metal-catalyzed reactions are valued for their high efficiency, functional group tolerance, and the ability to introduce a wide range of substituents onto the 1,5-naphthyridine core. nih.govrsc.org

Nucleophilic Substitution Reactions (SNAr) of the Iodine Atom

The iodine atom in this compound is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the fused pyridine (B92270) rings creates a π-deficient system, which significantly activates the ring towards attack by nucleophiles. This allows for the direct displacement of the iodo group by various heteroatom nucleophiles.

Displacement with Oxygen Nucleophiles (e.g., Alkoxides)

Alkoxides and phenoxides can serve as potent oxygen nucleophiles to displace the iodine atom from the 4-position of the 1,5-naphthyridine ring. The reaction typically proceeds by the attack of the alkoxide on the electron-deficient C4 carbon, followed by the departure of the iodide ion. This process yields 4-alkoxy- or 4-aryloxy-1,5-naphthyridine derivatives. These reactions are often carried out under basic conditions to generate the nucleophilic alkoxide from the corresponding alcohol.

Displacement with Nitrogen Nucleophiles (e.g., Amination)

The reaction of this compound with nitrogen nucleophiles, such as ammonia, primary amines, or secondary amines, is a direct method for the synthesis of 4-amino-1,5-naphthyridine derivatives. Research on the amination of naphthyridines has shown that the position of nucleophilic attack is influenced by both kinetic and thermodynamic factors. wur.nl For the 1,5-naphthyridine system, initial adduct formation with a strong nucleophile like potassium amide in liquid ammonia is charge-controlled, favoring attack at the position with the lowest electron density (C2). wur.nl However, upon warming, the reaction becomes thermodynamically controlled, and the site of addition can change to the more stable C4 position, leading to the displacement of the leaving group. wur.nl This process, known as the Chichibabin amination, or related SNAr reactions with various amines, provides a route to valuable amino-naphthyridine compounds.

Displacement with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiolates (RS⁻), are also effective in displacing the iodine atom from this compound. These reactions are typically efficient due to the high nucleophilicity of sulfur species. The reaction with a thiol in the presence of a base generates the corresponding 4-(alkylthio)- or 4-(arylthio)-1,5-naphthyridine. These sulfur-containing products can be further modified, for instance, by oxidation to sulfoxides or sulfones, adding to the synthetic utility of this transformation.

Organometallic Intermediates from this compound

The carbon-iodine bond in this compound can be transformed into a carbon-metal bond, generating highly reactive organometallic intermediates. These species are powerful tools for introducing a wide range of electrophiles onto the naphthyridine core.

A primary method for this transformation is iodine-metal exchange. This typically involves reacting the iodo-naphthyridine with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. This exchange is generally very fast and efficient, yielding a 1,5-naphthyridin-4-yl-lithium species. This lithiated intermediate can then be trapped with various electrophiles, such as aldehydes, ketones, esters, or carbon dioxide, to introduce new functional groups.

Alternatively, the iodo-naphthyridine can be converted into an organomagnesium (Grignard) reagent via an I/Mg exchange reaction using reagents like i-PrMgCl·LiCl. These organometallic intermediates, both lithium and magnesium derivatives, serve as versatile building blocks for the regioselective functionalization of the 1,5-naphthyridine scaffold, enabling the synthesis of complex, polyfunctional molecules. uni-muenchen.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Iodo-1,5-naphthyridine |

| 4-Alkoxy-1,5-naphthyridine |

| 4-Aryloxy-1,5-naphthyridine |

| 4-Amino-1,5-naphthyridine |

| 4-(Alkylthio)-1,5-naphthyridine |

| 4-(Arylthio)-1,5-naphthyridine |

| 1,5-Naphthyridin-4-yl-lithium |

| Cobalt(II) chloride |

| Sodium formate |

| Potassium amide |

| n-Butyllithium |

| t-Butyllithium |

| i-PrMgCl·LiCl |

Lithiation and Magnesiation at Remote Positions

While the most common reactivity of this compound involves the carbon-iodine bond, the electronic nature of the naphthyridine ring system also allows for deprotonation at other positions under specific conditions. The functionalization of N-heterocycles via regioselective direct ring metalation is a powerful synthetic tool. For instance, the related compound 4-bromobenzo[c] wikipedia.orgresearchgate.netnaphthyridine has been shown to undergo regioselective direct ring metalation at the C-5 position using TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidide). This demonstrates that C-H bonds on the naphthyridine core can be sufficiently acidic for deprotonation with strong, sterically hindered bases, allowing for the introduction of electrophiles at positions remote from the halogen.

While specific examples for this compound are not extensively documented, the principles of complex-induced proximity effects and the activation of C-H bonds by the nitrogen atoms suggest that lithiation or magnesiation at positions such as C-3 or C-8 could be feasible with an appropriate choice of base and reaction conditions. However, this pathway must compete with the highly facile metal-halogen exchange at the C-I bond, which often dominates the reactivity with organolithium or Grignard reagents.

"Halogen Dance" Rearrangements and their Synthetic Utility

The "Halogen Dance" (HD) is a base-catalyzed intramolecular rearrangement wherein a halogen atom migrates from its original position to another on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This intriguing transformation, also known as halogen scrambling or migration, is driven by thermodynamics, ultimately leading to the most stable organometallic intermediate. wikipedia.org The reaction provides a powerful method for accessing constitutional isomers of halo-heterocycles that are often difficult or impossible to prepare through classical synthetic routes. rsc.orgclockss.org

The general mechanism for a base-catalyzed halogen dance on a heteroaromatic ring involves several key steps:

Deprotonation: A strong, non-nucleophilic base (commonly a lithium amide like LDA) abstracts a proton from the ring, typically at a position ortho to the halogen, to form a lithiated intermediate. wikipedia.org

Halogen-Metal Exchange: This intermediate can then undergo an intermolecular halogen-metal exchange with another molecule of the starting material. wikipedia.org

Propagation: This process generates a new lithiated species where the metal is at the original halogen-bearing position and a di-halogenated intermediate, propagating a chain reaction that leads to the thermodynamically favored product. wikipedia.org

For this compound, a halogen dance rearrangement could potentially lead to the migration of the iodine atom from the C-4 position to a more thermodynamically stable position, such as C-3 or C-2. Iodine atoms are particularly labile and prone to migration in such reactions. clockss.org This rearrangement offers significant synthetic utility, as it allows for the functionalization of the initial iodo-position (C-4) via trapping of the lithiated intermediate, while simultaneously installing the iodine at a new position (e.g., C-3) for subsequent transformations. wikipedia.org This dual functionalization strategy has been effectively utilized in the synthesis of complex substituted pyridines and quinolines. clockss.org

Formation of Organozinc Reagents and their Reactivity

One of the most powerful applications of this compound in organic synthesis is its conversion into an organozinc reagent. Organozinc compounds are valued for their high functional group tolerance and moderate reactivity, which allows them to participate in a variety of carbon-carbon bond-forming reactions with high chemoselectivity. wikipedia.orgunits.it

The corresponding 1,5-naphthyridin-4-ylzinc iodide can be readily prepared by the direct insertion of activated zinc metal into the carbon-iodine bond of this compound. wikipedia.org Activation of the zinc metal is crucial for this oxidative addition to occur efficiently and can be achieved using methods developed by Rieke or by treatment with reagents like 1,2-dibromoethane and TMSCl. nih.gov

The primary utility of this organozinc reagent is in the Negishi cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction couples the organozinc compound with various organic halides or triflates, forming a new carbon-carbon bond. wikipedia.org The reaction is highly versatile, allowing for the introduction of a wide range of substituents onto the C-4 position of the 1,5-naphthyridine core. Cobalt catalysts, particularly in the presence of lithium chloride, have also proven effective for cross-coupling reactions involving halogenated naphthyridines and arylzinc reagents. acs.org

Below is a table illustrating the potential scope of the Negishi coupling with the organozinc reagent derived from this compound.

| Coupling Partner (R-X) | Catalyst System | Product |

| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ | 4-Aryl-1,5-naphthyridine |

| Vinyl Bromide (R'CH=CHBr) | PdCl₂(dppf) | 4-Vinyl-1,5-naphthyridine |

| Benzyl Chloride (Bn-Cl) | Ni(acac)₂ | 4-Benzyl-1,5-naphthyridine |

| Acyl Chloride (R''COCl) | Pd(dba)₂ / Xantphos | 4-Acyl-1,5-naphthyridine |

Electrophilic Reactivity and Modifications of the Naphthyridine Core

The 1,5-naphthyridine ring system contains two pyridine-like nitrogen atoms, which possess lone pairs of electrons and can act as nucleophiles or bases. This inherent property allows for electrophilic attack directly at the nitrogen atoms, leading to modifications of the core structure.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms in this compound are susceptible to attack by electrophilic reagents. nih.gov Alkyl halides react readily with the 1,5-naphthyridine core to furnish the corresponding N-alkyl-1,5-naphthyridinium salts. nih.gov The reaction proceeds via nucleophilic attack of a nitrogen lone pair on the alkyl halide. Depending on the stoichiometry, either mono- or di-alkylation can occur, yielding quaternary ammonium salts.

Similarly, N-acylation can be achieved using various acylating agents. The reactivity of the nitrogen atoms as nucleophiles allows them to react with reagents such as isocyanates and acyl chlorides to form N-acylated products. nih.gov These reactions are fundamental for modifying the electronic properties and solubility of the naphthyridine scaffold. Studies on related quinoline (B57606) and naphthyridine derivatives have shown that N-alkylation is often highly selective, with the reaction pathway favoring direct attack at the nitrogen over potential O-alkylation in tautomerizable systems. rsc.org

Direct Functionalization at Other Ring Positions Directed by Iodine

While the iodine atom in this compound is predominantly utilized as a leaving group or a site for metal-halogen exchange, it can potentially influence the reactivity of other positions on the ring. In palladium-catalyzed C-H activation chemistry, directing groups are often used to achieve regioselective functionalization. nih.gov Although iodine is a weak directing group compared to amides or other strongly coordinating functionalities, it can exert a modest electronic and steric influence on its local environment.

The C-H bond at the C-3 position, being ortho to the iodine atom, could theoretically be a site for directed deprotonation or C-H activation. However, this pathway is often disfavored due to the overwhelming propensity for reactions to occur at the C-I bond itself. The primary role of the iodine atom remains as a versatile handle for introducing substituents directly at the C-4 position through well-established cross-coupling chemistry. nih.gov

Redox Chemistry of this compound

The 1,5-naphthyridine core can undergo both reduction and oxidation reactions, altering the saturation and electronic properties of the heterocyclic system. nih.gov

Reduction: The pyridine rings of the 1,5-naphthyridine system are susceptible to reduction. Catalytic hydrogenation, often using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can reduce one or both of the rings. Selective reduction of one ring can lead to the formation of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. researchgate.net The presence of the iodo-substituent may require careful selection of reaction conditions to avoid competitive hydrodeiodination, where the C-I bond is cleaved and replaced with a C-H bond.

Oxidation: The nitrogen atoms of the 1,5-naphthyridine core can be oxidized to form N-oxides. thieme-connect.de This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Depending on the reaction conditions and the amount of oxidant used, either the mono-N-oxide or the di-N-oxide can be formed. N-oxidation significantly alters the electronic properties of the ring, making it more electron-deficient and influencing the regioselectivity of subsequent reactions.

Advanced Spectroscopic and Structural Elucidation of 4 Iodo 1,5 Naphthyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Iodo-1,5-naphthyridine, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 4-substituted 1,5-naphthyridine (B1222797) derivative is expected to show distinct signals for the protons on the two fused pyridine (B92270) rings. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the iodine substituent. Protons on the same ring as the iodine atom will experience different shielding effects compared to those on the unsubstituted ring. Coupling constants (J) between adjacent protons provide information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom directly bonded to the iodine (C-4) is expected to show a signal at a characteristic chemical shift due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms in the rings will also be affected by the substituent. For the parent 1,5-naphthyridine, the carbon signals are observed at δ 151.13 (C-2, C-6), 143.98 (C-4, C-8), and 137.41 (C-3, C-7) ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~9.0 | ~152 |

| H-3 | ~7.8 | ~139 |

| C-4 | - | ~100 |

| C-4a | - | ~145 |

| H-6 | ~9.0 | ~152 |

| H-7 | ~7.7 | ~125 |

| H-8 | ~8.5 | ~144 |

| C-8a | - | ~148 |

Note: The values in this table are predictions based on data from similar compounds and general spectroscopic principles.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. The carbon-iodine bond is relatively weak and prone to cleavage. youtube.com A common fragmentation pathway for aromatic iodides involves the loss of the iodine atom, leading to a prominent [M-I]⁺ peak. youtube.com Other characteristic fragmentations of the naphthyridine ring system may also be observed.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₈H₅IN₂]⁺ | 256 | Molecular Ion ([M]⁺) |

| [C₈H₅N₂]⁺ | 129 | Loss of Iodine radical ([M-I]⁺) |

| [C₇H₄N]⁺ | 102 | Loss of HCN from [M-I]⁺ |

| [I]⁺ | 127 | Iodine cation |

Note: The m/z values are based on the most common isotopes. The fragmentation pattern is a prediction based on the behavior of similar compounds.

Single Crystal X-ray Diffraction for Solid-State Structural Characterization

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on related 1,5-naphthyridine derivatives complexed with metals have been performed. nih.gov For instance, the crystal structure of a complex involving 1,5-naphthyridine has been determined, revealing the coordination of the nitrogen atoms to the metal center. nih.gov X-ray crystallographic studies on other halogenated aromatic compounds have also provided detailed structural information. mdpi.com

A crystal structure of this compound would be expected to show a planar naphthyridine ring system. The C-I bond length would be a key parameter, as would the various C-N and C-C bond lengths within the heterocyclic framework. Intermolecular interactions, such as halogen bonding (C-I···N), could also be observed in the crystal packing.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Lengths | ~1.33 - 1.37 Å |

| C-C Bond Lengths | ~1.38 - 1.42 Å |

Note: These parameters are predictions based on typical values for similar organic compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would be characterized by vibrations of the naphthyridine ring and the carbon-iodine bond. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

A key feature would be the C-I stretching vibration, which is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, due to the heavy mass of the iodine atom. This band would likely be more intense in the Raman spectrum than in the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-H In-plane Bend | 1000 - 1300 |

| C-H Out-of-plane Bend | 700 - 900 |

| C-I Stretch | 500 - 600 |

Note: These are general frequency ranges for the specified vibrational modes in similar aromatic compounds.

Theoretical and Computational Investigations of 4 Iodo 1,5 Naphthyridine

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

The electronic character of 4-iodo-1,5-naphthyridine is fundamental to its reactivity. The presence of two nitrogen atoms in the bicyclic system significantly influences the electron distribution. These nitrogen atoms are the most electronegative centers, leading to a polarization of the molecule.

Computational methods such as Density Functional Theory (DFT) are employed to model the electronic structure of naphthyridine derivatives. For the parent 1,5-naphthyridine (B1222797), the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of its chemical behavior. An excitation from the HOMO to the LUMO results in a singlet diradical. uni-muenchen.de

The introduction of an iodine atom at the 4-position further modifies the electronic landscape. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and influences the energies of the frontier molecular orbitals. It is anticipated that the iodine substituent will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The charge distribution in this compound is expected to be uneven, with partial negative charges concentrated around the nitrogen atoms and the iodine atom, while the carbon atoms adjacent to the heteroatoms will bear partial positive charges. This charge distribution is a critical factor in determining the regioselectivity of its reactions.

A hypothetical representation of the frontier molecular orbitals is presented in the table below, based on general principles of similarly substituted aza-aromatic systems.

| Molecular Orbital | Description | Predicted Energy Level |

| HOMO | Primarily located on the naphthyridine ring system, with some contribution from the iodine lone pairs. | Relatively Low |

| LUMO | Predominantly centered on the pyrimidine (B1678525) ring, particularly on the carbon atoms adjacent to the nitrogen atoms. | Lowered by the presence of the iodine atom |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful toolkit for dissecting the intricate mechanisms of reactions involving this compound.

Transition-metal catalyzed cross-coupling reactions are pivotal in synthetic organic chemistry for forming carbon-carbon bonds. uni-muenchen.de this compound is a versatile substrate for these transformations, including Suzuki and cobalt-catalyzed cross-couplings. uni-muenchen.dechemrxiv.orgacs.org

The nature of the catalyst, ligands, and reaction conditions can be systematically varied in silico to predict their impact on the reaction outcome.

The regioselective functionalization of 1,5-naphthyridines can be achieved through metalation. uni-muenchen.de The reaction of this compound with a strong base can lead to deprotonation at a specific site, followed by the introduction of an electrophile.

A particularly intriguing phenomenon is the "halogen dance" rearrangement, a base-catalyzed isomerization of aryl halides. chemrxiv.org This reaction has been utilized in the preparation of iodotetrahydronaphthyridine systems. researchgate.net For this compound, a halogen dance would involve the migration of the iodine atom to a different position on the naphthyridine ring.

Computational studies can elucidate the mechanism of the halogen dance by modeling the key intermediates and transition states. This would likely involve the formation of a lithiated intermediate, followed by an iodine transfer step. The relative energies of the possible lithiated species and the barriers for iodine migration would determine the feasibility and outcome of the rearrangement. nih.gov

Conformational Analysis and Tautomerism Studies

The 1,5-naphthyridine ring system is planar. For this compound, the primary conformational aspect to consider would be the orientation of substituents if the molecule were to be further functionalized.

Tautomerism, the migration of a proton, is an important consideration for many heterocyclic compounds. Theoretical studies on 4,8-dioxygenated 1,5-naphthyridines have been conducted to understand their tautomeric equilibria. nih.gov While this compound itself does not have readily tautomerizable protons, its derivatives, particularly those with hydroxyl or amino groups, could exhibit interesting tautomeric behavior.

Computational methods can be used to calculate the relative energies of different tautomers, providing insights into their relative populations at equilibrium. The solvent environment can also be included in these calculations to model its effect on tautomeric preferences.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations are invaluable for predicting the reactivity of this compound. Various reactivity descriptors, derived from conceptual DFT, can be calculated to anticipate how the molecule will behave in different chemical reactions.

These descriptors include:

Fukui Functions: These indicate the sites on the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Local Softness and Hardness: These properties provide further detail on the local reactivity of different atoms in the molecule.

Electrostatic Potential Maps: These visualize the charge distribution and can be used to predict the sites of interaction with other charged or polar molecules.

By analyzing these computational outputs, chemists can make informed predictions about the regioselectivity of reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions with organometallic reagents. nih.gov This predictive power is instrumental in designing new synthetic routes and in the rational design of novel 1,5-naphthyridine derivatives with desired properties. mdpi.com

Applications of 4 Iodo 1,5 Naphthyridine in Advanced Organic Synthesis

Precursor in the Synthesis of Polyfunctionalized Naphthyridine Derivatives

The primary application of 4-Iodo-1,5-naphthyridine is as a precursor for synthesizing polyfunctionalized 1,5-naphthyridine (B1222797) derivatives. The iodo group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4-position.

Detailed research findings have demonstrated the efficacy of this compound in Negishi cross-coupling reactions. For instance, the reaction of a zincated 1,5-naphthyridine derivative (prepared from the corresponding bromo-precursor, which is then often used to make the iodo-variant) with various aryl iodides successfully yields 4-arylated-1,5-naphthyridines. Specifically, coupling with electrophiles like ethyl 3-iodobenzoate or 4-iodo-1,2-dimethylbenzene proceeds in good yields, typically between 72-78% uni-muenchen.de. These reactions showcase the utility of the C4-position as a site for introducing complex aryl substituents, transforming the simple starting material into a more elaborate, polyfunctionalized molecule. This method provides a direct route to derivatives that would be difficult to access through other synthetic pathways.

Table 1: Examples of Negishi Cross-Coupling Reactions

| Starting Material | Coupling Partner (Electrophile) | Resulting Product | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 4-Zincated-1,5-Naphthyridine Derivative | Ethyl 3-iodobenzoate | 4-(3-Ethoxycarbonylphenyl)-1,5-naphthyridine | 72 | uni-muenchen.de |

| 4-Zincated-1,5-Naphthyridine Derivative | 4-Iodo-1,2-dimethylbenzene | 4-(3,4-Dimethylphenyl)-1,5-naphthyridine | 78 | uni-muenchen.de |

Building Block for Fused Heterocyclic Systems

While the 1,5-naphthyridine core is a key component in many fused heterocyclic systems, the direct use of this compound as a starting material for their construction is an area of potential rather than extensively documented application. Fused 1,5-naphthyridines are often synthesized through methods like the Friedländer, Skraup, or hetero-Diels-Alder reactions, which build the naphthyridine core and the fused ring concurrently mdpi.comnih.govresearchgate.net.

However, this compound serves as a strategic precursor for a two-step synthesis of such fused systems. The methodology involves:

Functionalization: A cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the C4-position introduces a substituent containing a reactive functional group.

Intramolecular Cyclization: The newly introduced group then reacts with another part of the molecule, typically the N1-position or the C3-position, to form a new ring fused to the original naphthyridine scaffold.

For example, a Sonogashira coupling could introduce an alkyne group, which could then undergo a cyclization reaction to form a new fused ring. This stepwise approach allows for a modular and flexible synthesis of complex, polycyclic aromatic systems that are of interest in medicinal chemistry and materials science mdpi.comnih.govresearchgate.net.

Table 2: Proposed Synthetic Route to Fused Systems

| Step | Reaction Type | Description | Potential Fused System |

|---|---|---|---|

| 1 | Sonogashira Coupling | Couple this compound with a terminal alkyne bearing a second functional group (e.g., an ortho-aminoaryl alkyne). | Indolo[3,2-c] uni-muenchen.denih.govnaphthyridines |

| 2 | Intramolecular Cyclization | Induce cyclization of the introduced group onto the naphthyridine ring, for example, via a palladium-catalyzed process. |

Intermediate in the Preparation of Advanced Organic Materials Precursors

The electron-accepting nature of the 1,5-naphthyridine nucleus makes it an attractive component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), semiconductors, and solar cells researchgate.netresearchgate.net. This compound is a key intermediate in the synthesis of precursors for these materials, specifically for creating conjugated polymers researchgate.net.

The synthetic methodology relies on using the iodo- group as a polymerization point. Through repetitive cross-coupling reactions, such as Suzuki or Stille coupling, the this compound unit can be linked with other aromatic or heteroaromatic monomers. This process builds a long, conjugated polymer chain where the electron-deficient naphthyridine units are interspersed with electron-rich units, creating a donor-acceptor architecture. This architecture is crucial for the optoelectronic properties of the final material. For example, 1,5-naphthyridine-based conjugated polymers have been synthesized and used as co-sensitizers in dye-sensitized solar cells (DSSCs) to enhance their performance researchgate.net. The synthesis focuses on the controlled construction of these polymer precursors, where the 4-iodo starting material is fundamental to the polymerization strategy.

Table 3: Role in Organic Material Precursor Synthesis

| Starting Material | Reaction Type | Co-monomer Example | Resulting Structure Type | Application Area |

|---|---|---|---|---|

| This compound | Suzuki or Stille Coupling | Dithiophene boronic ester | Conjugated co-polymer precursor | Organic Solar Cells, OLEDs |

Ligand Precursor for Metal Complex Formation

The 1,5-naphthyridine scaffold is an effective ligand in coordination chemistry. Its two nitrogen atoms are positioned such that they can act as N-donor atoms, binding to one or more metal centers to form stable complexes nih.gov. These complexes have applications in catalysis and materials science. While the parent 1,5-naphthyridine can act as a simple bidentate bridging ligand, its utility can be greatly expanded by introducing other coordinating groups onto the scaffold.

Here, this compound functions as a crucial precursor. The iodo group allows for the attachment of other donor moieties via cross-coupling chemistry. For instance, a pyridyl group can be introduced at the C4-position via a Suzuki coupling, or a diphenylphosphino group can be attached. This transforms the simple naphthyridine into a more sophisticated, multidentate ligand capable of forming unique coordination geometries with transition metals. The initial modification of this compound is the key synthetic step in creating these advanced ligands for the development of novel metal complexes.

Table 4: Synthesis of Advanced Ligands

| Precursor | Synthetic Modification | Attached Functional Group | Resulting Ligand Type |

|---|---|---|---|

| This compound | Suzuki Coupling | 2-Pyridyl | Tridentate N,N,N-Ligand |

| This compound | Phosphination Reaction | Diphenylphosphino | Bidentate N,P-Ligand |

常见问题

What are the optimal synthetic routes for preparing 4-Iodo-1,5-naphthyridine, and how do reaction conditions influence yield?

Basic Research Focus

this compound is typically synthesized via halogen exchange reactions. A common method involves treating 4-chloro-1,5-naphthyridine with sodium iodide (NaI) in ethyl acetate (AcEt) under reflux (95°C for 8 hours), yielding 68% product . Alternative approaches include nucleophilic substitution using NaI in polar aprotic solvents like DMF, though yields may vary due to competing side reactions (e.g., oxidation or decomposition at high temperatures). Key factors for optimization include:

- Catalyst selection : NaI vs. KI (iodide source reactivity).

- Solvent polarity : Higher polarity solvents favor SNAr mechanisms.

- Temperature control : Prolonged heating may degrade sensitive intermediates.

Advanced Research Focus

Mechanistic ambiguity exists in some halogenation pathways. For example, reactions involving POCl₃ and PCl₅ with 1,5-naphthyridine 1-oxide produce mixtures of 2-, 3-, and 4-chloro derivatives, complicating selectivity . Advanced strategies like transition-metal catalysis (e.g., Pd-mediated cross-coupling) could improve regioselectivity but require rigorous inert-atmosphere protocols to prevent iodide oxidation.

How does the iodine substituent in this compound influence its electronic properties and reactivity?

Basic Research Focus

The iodine atom at position 4 introduces strong electron-withdrawing effects, activating the naphthyridine ring for nucleophilic aromatic substitution (SNAr) at adjacent positions. Key characterization methods include:

- UV-Vis spectroscopy : Red shifts in absorption spectra indicate extended conjugation.

- Hammett substituent constants : Iodine’s σₚ value (~0.18) quantifies its electron-withdrawing capacity.

- X-ray crystallography : Reveals bond-length alterations and π-stacking interactions in solid-state structures .

Advanced Research Focus

The iodine atom’s polarizability enables unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). However, steric hindrance at position 4 may limit accessibility for bulky coupling partners. Computational studies (DFT) can model charge distribution and predict regioselectivity in further functionalization .

What are the challenges in characterizing and purifying this compound derivatives?

Basic Research Focus

Purification hurdles arise from:

- Low solubility : Halogenated naphthyridines often require polar solvents (DMF, DMSO) for recrystallization.

- Byproduct formation : Unreacted starting materials (e.g., 4-chloro precursors) may co-elute during column chromatography.

Analytical methods include: - HPLC-MS : Detects trace impurities (<1%) using reverse-phase C18 columns.

- ¹H/¹³C NMR : Iodine’s diamagnetic anisotropy complicates peak splitting patterns, necessitating high-field instruments (≥400 MHz) .

Advanced Research Focus

Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) can track metabolic stability in biological studies but requires specialized facilities for handling radioactive materials. Additionally, halogen bonding interactions in crystal lattices may alter melting points and solubility profiles, complicating reproducibility across labs .

How does this compound compare to other halogenated naphthyridines in medicinal chemistry applications?

Basic Research Focus

this compound serves as a versatile intermediate for:

- Antimicrobial agents : Iodine’s lipophilicity enhances membrane permeability compared to chloro or fluoro analogs.

- Kinase inhibitors : The iodine atom can form halogen bonds with ATP-binding pockets, improving target affinity .

Structure-activity relationship (SAR) studies often replace iodine with lighter halogens to assess steric and electronic trade-offs.

Advanced Research Focus

Challenges include:

- In vivo stability : Iodine’s susceptibility to dehalogenase enzymes may limit pharmacokinetic performance.

- Toxicity profiling : Iodinated compounds require rigorous genotoxicity assays (e.g., Ames test) due to potential DNA alkylation .

What methodologies are recommended for analyzing reaction mechanisms involving this compound?

Basic Research Focus

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Trapping experiments : Identify intermediates (e.g., radical species) with TEMPO or other scavengers.

Advanced Research Focus

Advanced techniques include:

- In situ NMR/IR : Monitor real-time reaction progress under controlled conditions.

- Electron paramagnetic resonance (EPR) : Detect transient radical intermediates in photochemical reactions .

How can contradictions in reported synthetic yields for this compound be resolved?

Basic Research Focus

Yield discrepancies often stem from:

- Purity of starting materials : Trace moisture in NaI can hydrolyze intermediates.

- Workup protocols : Rapid quenching vs. gradual cooling affects crystallization efficiency.

Advanced Research Focus

Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal conditions by correlating solvent polarity, temperature, and catalyst loading with yield trends. Experimental validation via high-throughput screening (HTS) is recommended for scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。